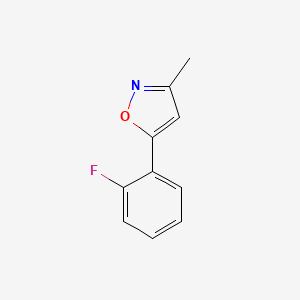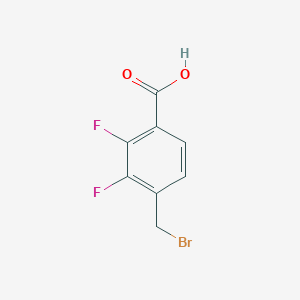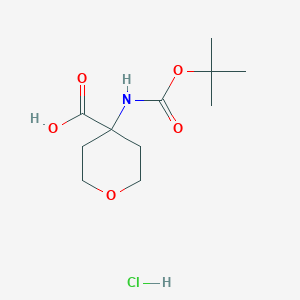
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by amination and reduction steps. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Amination: The brominated pyridine is then reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Large-scale bromination: Using industrial reactors to ensure efficient bromination.
Continuous flow amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated reduction: Utilizing automated systems for the reduction step to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Further reduction can be achieved using stronger reducing agents to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thiols (R-SH), amines (R-NH2), alkoxides (R-OH)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Further reduced amines or alcohols
Substitution: Thiolated, aminated, or alkoxylated derivatives
Applications De Recherche Scientifique
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-bromopyridine: Similar structure but lacks the propanol group.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the amino and propanol groups.
3-Amino-1-(5-chloropyridin-3-yl)propan-1-ol: Similar structure with chlorine instead of bromine.
Uniqueness
3-Amino-1-(5-bromopyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the propanol chain, combined with the brominated pyridine ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2 |
Clé InChI |
SXKGPTGWAFFDRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


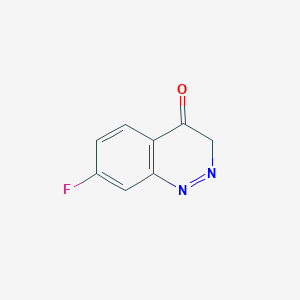
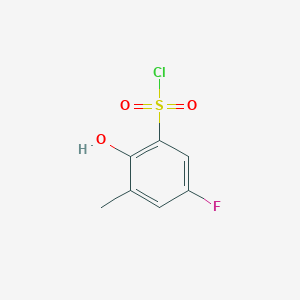
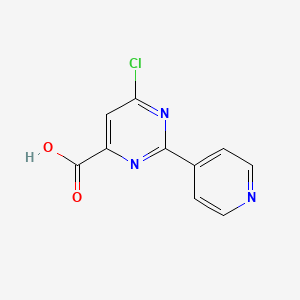


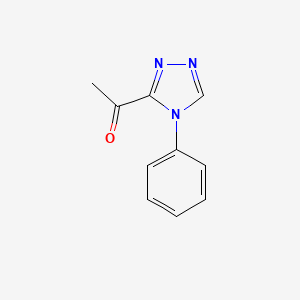
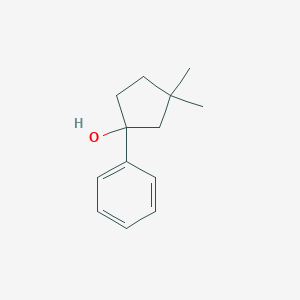
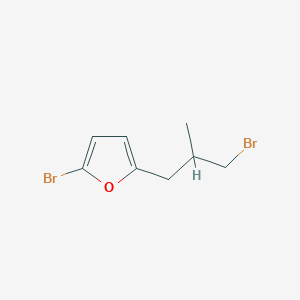
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
